molecular formula C13H15NO4 B1331815 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde CAS No. 30817-36-8

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde

Cat. No. B1331815
CAS RN: 30817-36-8
M. Wt: 249.26 g/mol
InChI Key: KHQZOOBUOHUYHO-UHFFFAOYSA-N
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Description

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde (4-MOB) is an organic compound belonging to the benzaldehyde family. It is a colorless to yellowish-brown liquid with a molecular weight of 189.25 g/mol and a melting point of -28 °C. 4-MOB is a versatile compound that is used in a variety of applications including organic synthesis, medicinal chemistry, and material science. It has been studied for its biological properties, with research showing potential therapeutic applications.

Scientific Research Applications

Cytotoxicity and Apoptotic Studies

The compound 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde, as part of Silver(I) complexes, demonstrated appreciable cytotoxic activity against human tumor cells, including lung and breast cancer cell lines. The complexes showed efficient internalization and induced cell death characteristics in triple-negative breast cancer cells, indicating potential for cancer treatment applications (Silva et al., 2020).

Fluorescent Properties and Biological Evaluation

In another study, a derivative of this compound was used in the synthesis of Bodipy, a fluorescent dye. The synthesized compounds were evaluated for their application in live cell imaging and cytotoxicity studies, particularly in the context of breast cancer cells (Eçik et al., 2019).

Photodynamic Therapy Applications

Phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups were synthesized and showed potential as agents for photodynamic therapy. These compounds, particularly the zinc(II) phthalocyanine derivative, were effective against prostate and melanoma cancer cell lines under specific experimental conditions (Kucińska et al., 2015).

Mechanistic Study in Organic Synthesis

A study involving the reaction of benzaldehyde with morpholine revealed novel organic compounds, demonstrating the utility of this compound in organic synthesis and its role in forming new chemical structures (Rodinovskaya et al., 2002).

Evaluation in Drug Delivery Systems

The compound was studied as part of liposome-incorporated phthalocyanines, assessing their physicochemical properties and photodynamic activity against oral cancer cells. The research highlighted the potential of using such derivatives in drug delivery systems for cancer therapy (Skupin-Mrugalska et al., 2018).

Anti-Breast Cancer Agent Synthesis

A novel derivative was synthesized and evaluated for its anti-breast cancer activity. The compound exhibited significant anticancer activity against MCF-7 breast cancer cell line, showing promise as an anti-breast cancer agent (Kumar et al., 2021).

Safety and Hazards

The compound “4-(2-Morpholin-4-yl-2-oxo-ethoxy)aniline” has a hazard statement H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which means if in eyes: rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing .

properties

IUPAC Name

4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-9-11-1-3-12(4-2-11)18-10-13(16)14-5-7-17-8-6-14/h1-4,9H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQZOOBUOHUYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358427
Record name 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806559
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

30817-36-8
Record name 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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